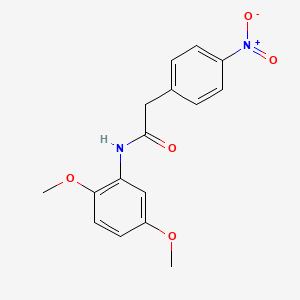![molecular formula C17H18N2O3 B5693680 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FIPI and is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
作用机制
FIPI inhibits the activity of 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide by binding to its catalytic domain and preventing its interaction with its substrate. This results in the inhibition of the production of phosphatidic acid, which is a key signaling molecule in various cellular processes.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration of cancer cells. FIPI has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using FIPI in lab experiments is its specificity towards 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide. This allows researchers to study the effects of this compound inhibition on various cellular processes without affecting other enzymes or pathways. However, one of the limitations of using FIPI is its potential toxicity towards cells, which can affect the interpretation of results.
未来方向
There are various future directions for the study of FIPI. One of the major areas of research is the development of more potent and specific 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide inhibitors. Another area of research is the study of the effects of FIPI on various disease models, such as cancer and inflammation. Additionally, the development of new methods for the delivery of FIPI to cells and tissues is also an area of interest for future research.
In conclusion, this compound or FIPI is a potent inhibitor of this compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including cancer and inflammation, make it a promising compound for future research. However, further studies are required to fully understand its mechanism of action and its effects on cellular processes.
合成方法
The synthesis of FIPI involves the reaction of 2-furylboronic acid with 4-(isobutyrylamino)phenylacetic acid followed by the coupling of the resulting product with acryloyl chloride. The final product is then purified through column chromatography to obtain pure FIPI.
科学研究应用
FIPI has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is the study of its mechanism of action and its effects on cellular processes. FIPI has been shown to inhibit the activity of 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, which is involved in various cellular processes such as membrane trafficking, signal transduction, and cell proliferation.
属性
IUPAC Name |
N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)17(21)19-14-7-5-13(6-8-14)18-16(20)10-9-15-4-3-11-22-15/h3-12H,1-2H3,(H,18,20)(H,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDGEUGHKZDAPB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


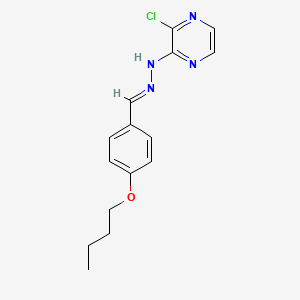
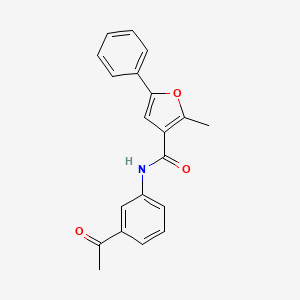
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
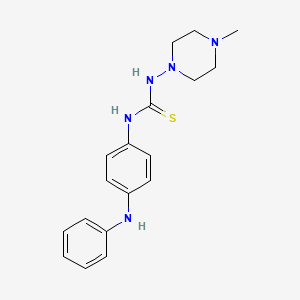
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
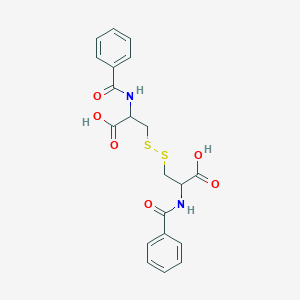
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)

